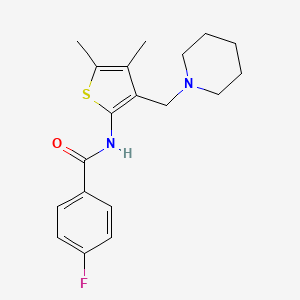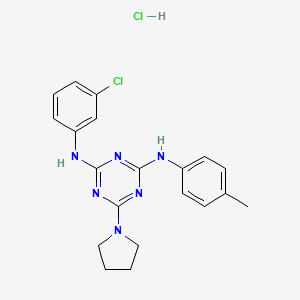
N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C20H22Cl2N6 and its molecular weight is 417.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant and Antitumor Activities
Compounds related to N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride have been explored for their potential antioxidant and antitumor activities. The synthesis of nitrogen heterocycles, including triazines, has shown promise in medical research for their biological activities. Studies have characterized these compounds using various techniques such as EI-MS and NMR spectroscopy, and their biological activities have been evaluated against antioxidant and antitumor activities. Such research underscores the potential therapeutic applications of these compounds in treating diseases related to oxidative stress and cancer (El-Moneim, El‐Deen, & El-Fattah, 2011).
Chelation and Hydrogen-Bonded Crystals Engineering
Research on similar triazine derivatives has demonstrated their ability to chelate metals and engage in hydrogen bonding, leading to the formation of predictable structures. These compounds, by resembling 2,2′-bipyridine, can chelate suitable metals like Ag(I), forming cationic chelates. The diaminotriazinyl (DAT) groups in these compounds are pivotal in determining the structures formed, as they engage in favorable hydrogen bonding patterns. Such properties are essential in the field of crystal engineering, where the controlled assembly of molecules leads to materials with desired properties (Duong et al., 2011).
Selective Metal Extraction
In the context of selective metal extraction, triazine derivatives have shown significant promise. For instance, new hydrophobic, tridentate nitrogen heterocyclic reagents have been developed for enhanced separations of specific metals like americium(III) from europium(III) in nitric acid. These molecules demonstrate resistance to hydrolysis and radiolysis, making them valuable in the field of nuclear waste management and the recycling of rare earth elements (Hudson et al., 2006).
Organocatalysis
The modification of pyrrolidine derivatives for use in organocatalysis represents another area of application. These modifications aim to enhance the efficiency of asymmetric Michael and Mannich reactions, which are fundamental in the synthesis of chiral compounds. Through careful control of reaction conditions, desirable derivatives have been generated, highlighting the potential of such compounds in catalysis and synthetic organic chemistry (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Polymer Science
In polymer science, derivatives similar to this compound have been utilized in the synthesis of new polyamides with unique properties. These polymers exhibit high thermal stability and solubility in various organic solvents, making them suitable for advanced materials applications (Ghaemy, Nasab, & Alizadeh, 2010).
特性
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6.ClH/c1-14-7-9-16(10-8-14)22-18-24-19(23-17-6-4-5-15(21)13-17)26-20(25-18)27-11-2-3-12-27;/h4-10,13H,2-3,11-12H2,1H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIRNHKSHIYGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2571776.png)
![3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2571777.png)
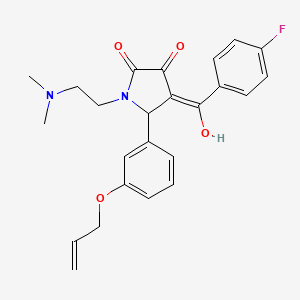

![N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2571786.png)
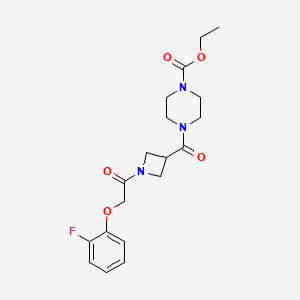
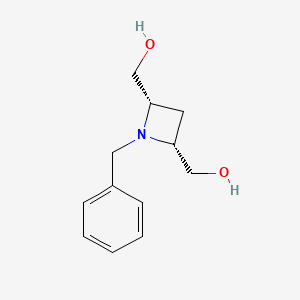
![N-(1-Cyanocyclopentyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2571791.png)

![N-(2-ethylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2571795.png)
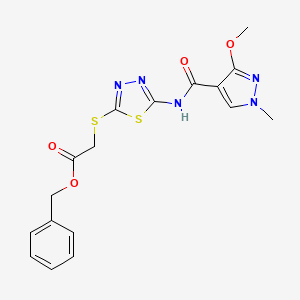
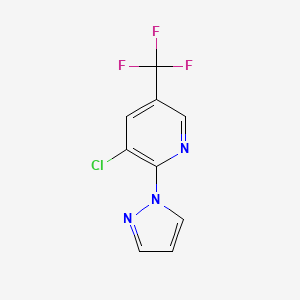
![(3AR,5R,6AS)-Octahydrocyclopenta[C]pyrrol-5-OL](/img/structure/B2571798.png)
